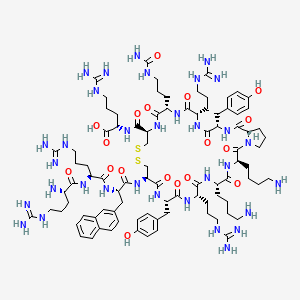![molecular formula C16H17NO3 B1602486 (R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid CAS No. 78681-09-1](/img/structure/B1602486.png)
(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid
Übersicht
Beschreibung
®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid: is a chiral compound that belongs to the class of succinamic acids It is characterized by the presence of a naphthyl group attached to the ethyl chain, which is further connected to the succinamic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-(+)-1-(1-Naphthyl)ethylamine and succinic anhydride.
Reaction: The ®-(+)-1-(1-Naphthyl)ethylamine is reacted with succinic anhydride in the presence of a suitable solvent, such as dichloromethane or toluene, under reflux conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid.
Industrial Production Methods: Industrial production of ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the succinamic acid moiety can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, such as halides or amines, under suitable reaction conditions.
Major Products Formed:
Oxidation: Naphthyl ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the succinamic acid moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid can be used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Chiral Resolution: It is employed in chiral resolution techniques to separate enantiomers of other compounds.
Medicine:
Drug Development: ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound is used in the development of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The succinamic acid moiety contributes to its solubility and stability, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
- ®-(+)-1-(1-Naphthyl)ethylamine
- (S)-(-)-1-(1-Naphthyl)ethylamine
- N-(1-Naphthyl)ethylenediamine
Comparison:
- Structural Uniqueness: ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid is unique due to the presence of both the naphthyl group and the succinamic acid moiety, which imparts distinct chemical and biological properties.
- Chirality: The compound’s chirality plays a crucial role in its enantioselective applications, making it more effective in certain catalytic and biological processes compared to its achiral counterparts.
Eigenschaften
IUPAC Name |
4-[[(1R)-1-naphthalen-1-ylethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11(17-15(18)9-10-16(19)20)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10H2,1H3,(H,17,18)(H,19,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXHLAOQYCBAR-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583768 | |
| Record name | 4-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78681-09-1 | |
| Record name | 4-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Formylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1602405.png)







![Methyl 2-aminobenzo[D]thiazole-5-carboxylate](/img/structure/B1602419.png)
![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)


